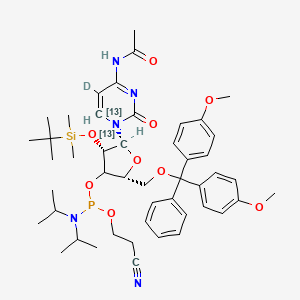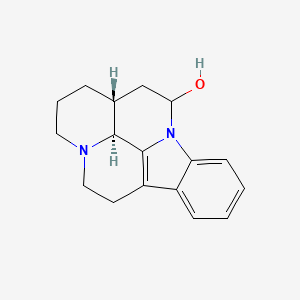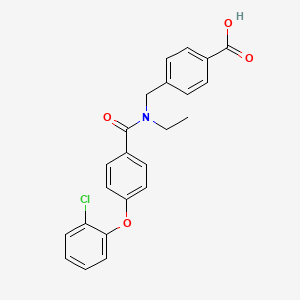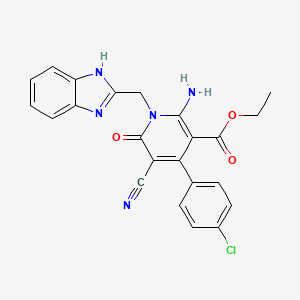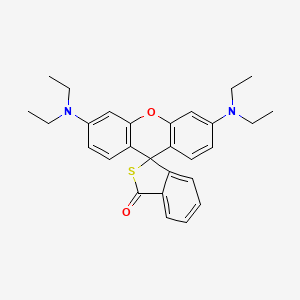
Rhodamine B thiolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodamine B thiolactone is a derivative of Rhodamine B, a well-known fluorescent dye. This compound is particularly notable for its application as a chemosensor, especially for detecting mercury ions (Hg²⁺) in aqueous solutions. Its high selectivity and sensitivity make it a valuable tool in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodamine B thiolactone can be synthesized through a two-step process involving Rhodamine B and thiourea. The first step involves the conversion of Rhodamine B to its acid chloride using phosphorus oxychloride in 1,2-dichloroethane. The second step involves the reaction of the acid chloride with thiourea in a tetrahydrofuran (THF) and water mixture, facilitated by triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key is to maintain the reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Rhodamine B thiolactone primarily undergoes substitution reactions, particularly with mercury ions. The interaction with Hg²⁺ leads to the opening of the thiolactone ring, resulting in a significant fluorescence enhancement .
Common Reagents and Conditions:
Reagents: Thiourea, phosphorus oxychloride, triethylamine, THF, water.
Major Products: The major product of the reaction with mercury ions is the opened-ring form of this compound, which exhibits enhanced fluorescence .
Applications De Recherche Scientifique
Rhodamine B thiolactone has a wide range of applications in scientific research:
Chemistry: Used as a chemosensor for detecting mercury ions in aqueous solutions.
Biology: Applied in bioimaging to monitor mercury ion levels in living cells.
Medicine: Potential use in diagnostic tools for detecting heavy metal contamination in biological samples.
Industry: Utilized in environmental monitoring to detect mercury pollution in water sources.
Mécanisme D'action
The mechanism of action of Rhodamine B thiolactone involves the selective binding to mercury ions. The presence of Hg²⁺ induces the opening of the thiolactone ring, leading to a significant increase in fluorescence. This fluorescence change is used to detect and quantify mercury ions in various samples .
Comparaison Avec Des Composés Similaires
Rhodamine B: The parent compound, widely used as a fluorescent dye.
Rhodamine 6G: Another derivative with similar fluorescent properties but different applications.
Rhodamine 123: Used primarily in mitochondrial staining in biological research.
Uniqueness: Rhodamine B thiolactone is unique due to its high selectivity and sensitivity towards mercury ions. Unlike other Rhodamine derivatives, it specifically reacts with Hg²⁺, making it an excellent chemosensor for environmental and biological applications .
Propriétés
Formule moléculaire |
C28H30N2O2S |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
3',6'-bis(diethylamino)spiro[2-benzothiophene-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H30N2O2S/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 |
Clé InChI |
AAQKETQXOGXQRO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



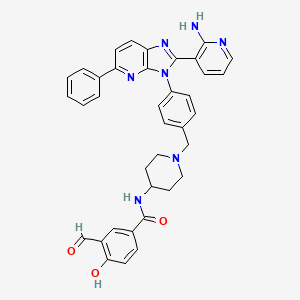
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
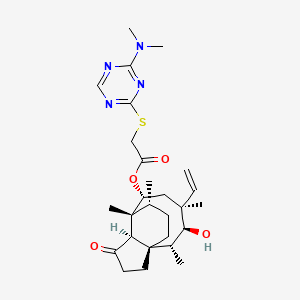

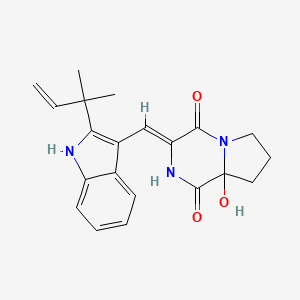
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
